
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The 2,4-dimethylphenyl group is a type of xylyl group, which is a derivative of benzene and can contribute to the lipophilicity and thus the pharmacokinetics of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of piperazine derivatives, with the piperazine ring and the attached functional groups. The 2,4-dimethylphenyl and diphenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms of the piperazine ring . The presence of the carbonyl group also suggests potential for reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring and the aromatic rings would likely make it relatively non-polar and lipophilic . The exact properties would depend on factors such as the exact spatial arrangement of the atoms and the electronic properties of the molecule .科学的研究の応用
Polymer Synthesis and Characterization : Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) investigated the synthesis of rigid-rod polyamides and polyimides derived from related compounds, emphasizing their amorphous nature and excellent thermooxidative stability, with no weight loss up to 379-417 °C in air (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Catalytic Properties in Organic Synthesis : Gott, Clarke, Clarkson, and Scott (2007) explored the use of bis(carboxamide) proligands derived from related compounds in catalytic hydroamination/cyclization of aminoalkenes. They focused on the synthesis and structural analysis of these complexes (Gott, Clarke, Clarkson, & Scott, 2007).
Anticonvulsant Activity : Lambert et al. (1995) synthesized new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, and evaluated their anticonvulsant properties. They found these compounds superior to phenytoin in specific seizure tests (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Electrochromic and Electrofluorescent Materials : Sun et al. (2017) reported on polyamides prepared from a novel dicarboxylic acid, showcasing their potential applications in dual-switching electrochromic/electrofluorescent materials due to their strong fluorescence and thermally stable nature (Sun et al., 2017).
Synthesis and Characterization of Aromatic Polyamides : More, Pasale, and Wadgaonkar (2010) synthesized new aromatic polyamides containing ether linkages and pendant pentadecyl chains. They highlighted the enhanced solubility and thermal stability of these polymers (More, Pasale, & Wadgaonkar, 2010).
Biological Activity of Arylazothiazole Disperse Dyes : Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) synthesized novel heterocyclic aryl monoazo organic compounds with potential applications in dyeing polyester fibers and exhibiting significant biological activity (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
将来の方向性
Future research on this compound could involve further elucidation of its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential uses in medicinal chemistry, given the known activities of many piperazine derivatives .
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-13-14-24(21(2)19-20)26-15-17-27(18-16-26)25(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWSTHYKSYOQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)
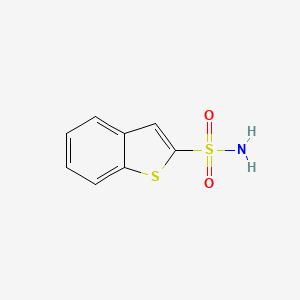
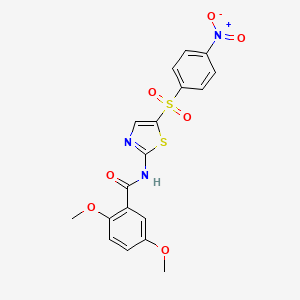
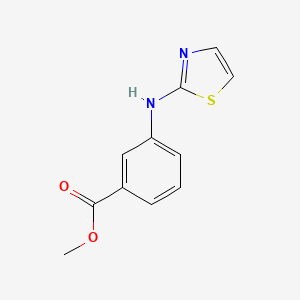
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)
![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)
![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)

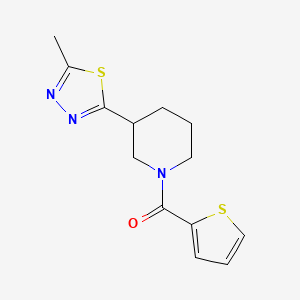
![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)
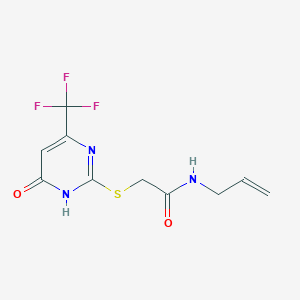
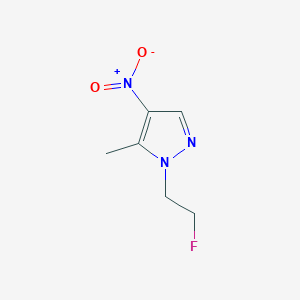

![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)